molecular formula C13H15NO3 B2650924 N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide CAS No. 2097893-58-6

N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide

Cat. No.: B2650924
CAS No.: 2097893-58-6
M. Wt: 233.267
InChI Key: IBDZRUBRTCSYJU-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a but-2-ynamide group attached to a 3,4-dimethoxyphenylmethyl moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide typically involves the reaction of 3,4-dimethoxybenzyl chloride with but-2-ynoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product. The reaction conditions must be carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as amines or thiols replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Benzyl derivatives with various functional groups.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide has shown promise in several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug development for the treatment of various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups.

    Mescaline: A naturally occurring psychedelic compound with a similar methoxy substitution pattern on the phenethylamine backbone.

Uniqueness

N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide is unique due to the presence of the but-2-ynamide group, which imparts distinct chemical and biological properties

Biological Activity

N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound belongs to the class of ynamides, characterized by the presence of a triple bond adjacent to a carbonyl group. The presence of the 3,4-dimethoxyphenyl group is significant for its biological activity.

Biological Activity Overview

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following points summarize key findings:

  • Functional Groups : The presence of methoxy groups on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
  • Molecular Docking Studies : Computational analyses have shown that modifications at specific positions on the aromatic ring can significantly impact the binding interactions with target enzymes such as CA-II .

Table 1: Summary of Biological Activities and IC50 Values

CompoundActivity TypeIC50 Value (µM)Reference
This compoundCarbonic Anhydrase-II InhibitionTBD
Related AnalogsCancer Cell CytotoxicityTBD
Related AnalogsAnalgesic ActivityTBD

Case Studies

  • In Vitro Studies on Cancer Cells :
    • A study explored the cytotoxic effects of various derivatives against HL-60 cells. Results indicated that modifications to the 3,4-dimethoxyphenyl group enhanced anticancer activity compared to unmodified analogs .
  • Enzyme Inhibition Studies :
    • In a comparative analysis of several triazole derivatives related to this compound, it was found that specific substitutions increased inhibitory potency against CA-II. The most active compound in this series had an IC50 value significantly lower than standard inhibitors .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-4-5-13(15)14-9-10-6-7-11(16-2)12(8-10)17-3/h6-8H,9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDZRUBRTCSYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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